molecular formula C19H15N5O B3124929 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 321385-59-5

3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B3124929
CAS No.: 321385-59-5
M. Wt: 329.4 g/mol
InChI Key: FJNHAVXYEQSETJ-UHFFFAOYSA-N
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Description

3-[4-(1H-Imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-(imidazolyl)phenyl group and an N-phenyl carboxamide moiety. Its synthesis typically involves condensation reactions between acetophenones and 4-(1H-imidazol-1-yl)benzaldehyde, facilitated by catalysts such as hexadecyltrimethylammonium bromide ().

Properties

IUPAC Name

3-(4-imidazol-1-ylphenyl)-N-phenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(21-16-4-2-1-3-5-16)24-12-10-18(22-24)15-6-8-17(9-7-15)23-13-11-20-14-23/h1-14H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNHAVXYEQSETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169266
Record name 3-[4-(1H-Imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321385-59-5
Record name 3-[4-(1H-Imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321385-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(1H-Imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles to form substituted imidazoles, followed by further functionalization to introduce the pyrazole ring . The reaction conditions often involve the use of catalysts such as nickel, and the process may include steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to handle large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.

    Reduction: This can be used to modify the functional groups attached to the heterocyclic rings.

    Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups to the compound, enhancing its versatility.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or methanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups to the imidazole or pyrazole rings.

Scientific Research Applications

3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares core features with several analogs, including:

  • Imidazole-phenyl backbone : Common in compounds like 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones () and N-[3-(1H-imidazol-1-yl)phenyl]-pyrimidinamines ().
  • Carboxamide functionality : Present in analogs such as N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide () and pyridinecarbothioamides ().

Key structural differences include:

  • Substituent diversity : The target’s N-phenyl group contrasts with substituents like bromophenyl (9c, ), trifluoromethylbenzoyl (), and morpholine ().
  • Core heterocycles : Pyrazole vs. benzimidazole (), pyrimidine (), or tetrahydrocarbazole ().

Physicochemical and Spectral Properties

Compound Name Molecular Formula Melting Point (°C) Key Spectral Data (NMR/HRMS) Reference
Target Compound C19H15N5O Not reported Not available
5cp () C21H22N4O2 Not reported <sup>1</sup>H-NMR (δ 9.10, br; 8.05–7.19); HRMS: 363.1815
N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide C13H16N4O Not reported Molecular mass: 244.29

The target compound’s spectral data are unspecified, but analogs like 5cp () demonstrate detailed <sup>1</sup>H-NMR and HRMS validation.

Biological Activity

3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • IUPAC Name: this compound

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific kinases, particularly those involved in cancer progression. For instance, derivatives of pyrazole have been shown to inhibit JAK2/3 and Aurora A/B kinases, which are crucial in cell signaling pathways related to cancer cell proliferation and survival .

Key Findings:

  • Kinase Inhibition: Studies have demonstrated that pyrazole derivatives can effectively inhibit JAK2/3 and Aurora A/B kinases with IC₅₀ values ranging from 0.008 to 2.52 μM .
  • Cytotoxicity: Compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and HCT116 (colon cancer) cells .

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent.

Anticancer Activity

A study focused on a series of pyrazole derivatives reported that certain compounds demonstrated potent antiproliferative activity against cancer cell lines. Specifically, one derivative exhibited an IC₅₀ value of 6.726 μM against K562 cells, indicating substantial efficacy in inhibiting cancer cell growth .

Anti-inflammatory Activity

In addition to anticancer properties, some studies have indicated that pyrazole derivatives may also possess anti-inflammatory activities. For example, compounds related to this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation .

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives:

StudyCompoundTargetIC₅₀ ValueEffect
10eJAK20.166 μMModerate inhibition
10eJAK30.057 μMStrong inhibition
VariousCancer CellsVariesAntiproliferative effects

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation or coupling reactions. For example, pyrazole cores can be synthesized via cyclization of hydrazine derivatives with diketones or β-keto esters. The imidazole-phenyl substituent may be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts . Reaction conditions often require inert atmospheres (e.g., nitrogen) and controlled temperatures (60–100°C) to prevent oxidation or hydrolysis of intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm for imidazole/pyrazole rings) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • Elemental Analysis : Verify experimental vs. calculated C/H/N/O percentages (tolerances ≤0.4%) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H16_{16}N4_{4}O: 333.1352) .

Q. What are the known biological targets or pathways associated with this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related imidazole-pyrazole derivatives modulate pathways such as:

  • Inflammation : Inhibition of COX-2 or NF-κB signaling .
  • Cell Proliferation : Interaction with kinase targets (e.g., EGFR, VEGFR) via the carboxamide group .
  • Experimental validation should include kinase inhibition assays (IC50_{50} profiling) and cytokine release studies (e.g., TNF-α/IL-6 ELISA) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Synthesize Analogues : Modify substituents on the phenyl (e.g., -Cl, -OCH3_3), imidazole (e.g., -CH3_3), or carboxamide (e.g., N-alkyl vs. N-aryl) groups .
  • Biological Testing : Compare IC50_{50} values in target-specific assays (e.g., kinase inhibition) and logP/solubility measurements.
  • Example SAR Table :
Substituent (R)Activity (IC50_{50}, nM)LogP
-H (Parent)2503.2
-Cl1203.8
-OCH3_34802.9
Data adapted from structural analogs in .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

  • Methodological Answer :

  • Replicate Conditions : Standardize assay protocols (e.g., cell line origin, serum concentration, incubation time) .
  • Purity Verification : Re-test compound batches via HPLC (≥95% purity) and thermal stability assays (TGA/DSC) to rule out degradation .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Q. Are there computational modeling approaches to predict the binding affinity of this compound with potential targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB ID 6F2 ). Focus on hydrogen bonds with hinge regions (e.g., pyrazole N-H with Glu803 in EGFR) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) to assess binding mode persistence .

Q. How can solubility and stability issues be addressed during in vitro and in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG400 mixtures) or nanoformulation (liposomes) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterase-cleavable moieties) to improve bioavailability .
  • Stability Testing : Conduct pH-dependent degradation studies (pH 1–9 buffers) and identify degradation products via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide
Reactant of Route 2
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3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide

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